molecular formula C29H24N2O5S B11581267 methyl ({(4E)-2-(4-methoxyphenyl)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]-4H-chromen-6-yl}oxy)acetate

methyl ({(4E)-2-(4-methoxyphenyl)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]-4H-chromen-6-yl}oxy)acetate

Cat. No.: B11581267
M. Wt: 512.6 g/mol
InChI Key: WUQVISWDFLJLHO-BGABXYSRSA-N
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Description

METHYL 2-{[(4E)-2-(4-METHOXYPHENYL)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-6-YL]OXY}ACETATE is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring, a thiazole ring, and a methoxyphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(4E)-2-(4-METHOXYPHENYL)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-6-YL]OXY}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 5-methyl-4-phenyl-1,3-thiazol-2-amine to form an intermediate Schiff base. This intermediate is then reacted with 6-hydroxy-4H-chromen-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(4E)-2-(4-METHOXYPHENYL)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-6-YL]OXY}ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

METHYL 2-{[(4E)-2-(4-METHOXYPHENYL)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-6-YL]OXY}ACETATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{[(4E)-2-(4-METHOXYPHENYL)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-6-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets METHYL 2-{[(4E)-2-(4-METHOXYPHENYL)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-6-YL]OXY}ACETATE apart is its unique combination of a chromen ring, a thiazole ring, and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C29H24N2O5S

Molecular Weight

512.6 g/mol

IUPAC Name

methyl 2-[(4E)-2-(4-methoxyphenyl)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]chromen-6-yl]oxyacetate

InChI

InChI=1S/C29H24N2O5S/c1-18-28(20-7-5-4-6-8-20)31-29(37-18)30-24-16-26(19-9-11-21(33-2)12-10-19)36-25-14-13-22(15-23(24)25)35-17-27(32)34-3/h4-16H,17H2,1-3H3/b30-24+

InChI Key

WUQVISWDFLJLHO-BGABXYSRSA-N

Isomeric SMILES

CC1=C(N=C(S1)/N=C/2\C=C(OC3=C2C=C(C=C3)OCC(=O)OC)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Canonical SMILES

CC1=C(N=C(S1)N=C2C=C(OC3=C2C=C(C=C3)OCC(=O)OC)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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